molecular formula C10H10N2O2 B2390718 1-methyl-1H-benzo[d]imidazol-5-yl acetate CAS No. 1396637-26-5

1-methyl-1H-benzo[d]imidazol-5-yl acetate

Cat. No. B2390718
CAS RN: 1396637-26-5
M. Wt: 190.202
InChI Key: MVTXXLUWNWVRCL-UHFFFAOYSA-N
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Description

“1-methyl-1H-benzo[d]imidazol-5-yl acetate” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . The derivatives of 1, 3-diazole show different biological activities .

Scientific Research Applications

Electrocatalysis

One study reports the electrosynthesis of an imidazole derivative used as a bifunctional electrocatalyst for the oxidation of ascorbic acid and adrenaline, showing its potential in analytical applications like the simultaneous determination of pharmaceutical compounds (Nasirizadeh et al., 2013).

Corrosion Inhibition

Research into benzimidazole derivatives, including similar compounds, has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. This application is critical for protecting industrial equipment and infrastructure (Ammal et al., 2018).

Organic Synthesis

N-heterocyclic carbenes, including imidazol-2-ylidenes, have been identified as versatile catalysts in the transesterification between esters and alcohols, highlighting their role in facilitating complex organic synthesis processes (Grasa et al., 2002).

Antitumor Activity

A study focused on synthesizing and evaluating novel compounds for antitumor activity, where derivatives of 1H-benzo[d]imidazol showed significant cytotoxic activity against various cancer cell lines. This research contributes to the development of new cancer treatments (Tomorowicz et al., 2020).

Crystallography

The crystal structure analysis of azilsartan methyl ester, which includes the benzo[d]imidazole moiety, provides insight into molecular configurations and interactions, aiding the development of pharmaceuticals and materials science (Li et al., 2015).

Future Directions

Imidazole has become an important synthon in the development of new drugs . Given the broad range of chemical and biological properties of imidazole and its derivatives, there is potential for the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance .

properties

IUPAC Name

(1-methylbenzimidazol-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7(13)14-8-3-4-10-9(5-8)11-6-12(10)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTXXLUWNWVRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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